1-Formyl-4-(p-chlorophenyl)semicarbazide
Description
Structure
3D Structure
Properties
CAS No. |
102339-00-4 |
|---|---|
Molecular Formula |
C8H8ClN3O2 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)carbamoylamino]formamide |
InChI |
InChI=1S/C8H8ClN3O2/c9-6-1-3-7(4-2-6)11-8(14)12-10-5-13/h1-5H,(H,10,13)(H2,11,12,14) |
InChI Key |
UIKAWTVORRTDHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NNC=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Formyl 4 P Chlorophenyl Semicarbazide and Analogous Compounds
Direct Synthetic Routes to Semicarbazides
The direct synthesis of 4-substituted semicarbazides, such as 4-(p-chlorophenyl)semicarbazide, often involves the reaction of a substituted phenyl isocyanate with hydrazine (B178648) hydrate (B1144303). chemicalbook.com A common method involves dissolving the appropriately substituted phenylisothiocyanate in a solvent like diethyl ether, followed by the dropwise addition of hydrazine hydrate. chemicalbook.com This reaction is typically rapid, proceeding smoothly to yield the desired 4-substituted phenyl semicarbazide (B1199961), which can then be filtered, dried, and washed. chemicalbook.com
Another established one-pot, two-step approach for creating a diverse library of 4-substituted semicarbazides involves the initial formation of a carbamate (B1207046). researchgate.netrsc.orgrsc.org This carbamate is generated in situ from the reaction of an amine with reagents like bis(2,2,2-trifluoroethyl)carbonate or 2,2,2-trifluoroethylchloroformate. researchgate.netrsc.orgrsc.org The subsequent reaction of this intermediate carbamate with hydrazine yields the final 4-substituted semicarbazide. researchgate.netrsc.orgrsc.org This method has proven effective for both alkyl and aryl amines, allowing for large-scale synthesis with good yields and high purity. researchgate.netrsc.org
General Procedures for Semicarbazone Formation from Semicarbazide Hydrochlorides
Semicarbazones are important derivatives of aldehydes and ketones, often synthesized by the condensation reaction with semicarbazide hydrochloride. sathyabama.ac.in A typical procedure involves dissolving the aldehyde or ketone in a suitable solvent, such as ethanol, and adding a solution of semicarbazide hydrochloride. sathyabama.ac.in The reaction is often carried out at room temperature and may be facilitated by the presence of a base like sodium acetate. sathyabama.ac.inijcce.ac.ir The resulting semicarbazone product often precipitates from the reaction mixture and can be isolated with a good yield. sathyabama.ac.in
The pH of the reaction medium is a critical factor and is generally controlled to be around 5 to optimize the rate of imine formation. libretexts.org It is important to note that in semicarbazide, only one of the two amino groups is reactive towards the carbonyl compound; the other is deactivated due to its proximity to the carbonyl group within the semicarbazide structure. libretexts.org
Multi-Component Reactions and Condensation Pathways
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from three or more starting materials in a single synthetic operation. nih.govorganic-chemistry.org The synthesis of semicarbazone derivatives can be achieved through one-pot MCRs. For instance, a series of novel mono- and bis(indol-3-yl)hydrazinyl thiazole (B1198619) derivatives were synthesized via a one-pot cyclocondensation of mono- or bis(indole-3-carbaldehyde), thiosemicarbazide (B42300), and phenacyl bromides. researchgate.net
One-pot methodologies are also employed for the synthesis of the semicarbazide scaffold itself. A notable one-pot, two-step synthesis allows for the preparation of a diverse range of 4-mono- and disubstituted semicarbazides. rsc.orgrsc.org This process begins with the in-situ formation of a carbamate from an amine and a carbonate or chloroformate reagent, which then reacts with hydrazine to furnish the semicarbazide. rsc.orgrsc.org This approach avoids the use of toxic isocyanates and provides access to a wide variety of semicarbazide building blocks. rsc.org
Advanced Synthetic Approaches and Process Optimization (e.g., Solvent-Free Methods)
In a push towards greener and more sustainable chemical processes, solvent-free reaction conditions have been developed for the synthesis of semicarbazones. ijcce.ac.irresearchgate.net One such method involves the ball-milling of a stoichiometric mixture of an aldehyde or ketone with semicarbazide hydrochloride at room temperature. ijcce.ac.irresearchgate.net This technique is simple, fast, and environmentally benign, as it eliminates the need for solvents and catalysts. ijcce.ac.irresearchgate.net The reaction progress can be monitored by thin-layer chromatography, and the solid product is typically isolated by treatment with a mild aqueous base. researchgate.net
These solvent-free methods have been shown to be highly efficient, often resulting in quantitative yields of the desired semicarbazones. ijcce.ac.ir The reaction conditions can also be tuned to achieve chemoselectivity, for instance, allowing for the protection of aldehydes in the presence of ketones. ijcce.ac.ir
Derivatization Strategies from Semicarbazide Scaffolds
Semicarbazides are valuable precursors for the synthesis of a multitude of other compounds, primarily through the formation of Schiff bases and subsequent cyclization reactions.
Formation of Schiff Bases and Imines
The reaction of aldehydes and ketones with primary amines, including semicarbazide, leads to the formation of imines, also known as Schiff bases, which contain a carbon-nitrogen double bond (C=N). masterorganicchemistry.comyoutube.com This acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The nitrogen lone pair of the semicarbazide attacks the carbonyl carbon, leading to an intermediate that, after proton transfer and dehydration, yields the semicarbazone. youtube.com It is the terminal hydrazinic nitrogen of the semicarbazide that acts as the nucleophile, as the other nitrogen's lone pair is delocalized by the adjacent carbonyl group. youtube.com
Cyclization Reactions to Diverse Heterocyclic Systems (e.g., Pyrazoles, Triazoles, Thiadiazoles, Oxadiazoles)
Semicarbazide and its derivatives are key intermediates in the synthesis of a wide range of heterocyclic compounds. hakon-art.com
Pyrazoles: Semicarbazide hydrochloride can serve as an alternative to hydrazine in the synthesis of pyrazoles. rsc.org The cyclization of 1,3-dicarbonyl compounds or 4-aryl-2,4-diketoesters with semicarbazide hydrochloride under "on water" conditions provides an efficient and green route to pyrazole-3-carboxylates and 3,5-disubstituted pyrazoles. rsc.org The proposed mechanism involves the initial formation of an imine, followed by intramolecular cyclization and subsequent hydrolysis of the carboxamide group. rsc.org
Triazoles: Semicarbazide derivatives are utilized in the synthesis of 1,2,4-triazole (B32235) systems. nih.govnih.gov For example, the cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid in the presence of a base like sodium hydroxide (B78521) leads to the formation of 1,2,4-triazolin-5-one derivatives. nih.gov Additionally, 1,2,4-triazole derivatives can be synthesized by reacting hydrazides with isothiocyanates to form thiosemicarbazides, which are then cyclized. chemistryjournal.net
Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from thiosemicarbazide precursors. rsc.orgresearchgate.netorganic-chemistry.orgsbq.org.br A common method involves the cyclization of thiosemicarbazones. researchgate.net Another approach is the reaction of thiosemicarbazide with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphate ester (PPE). rsc.orgnih.gov The mechanism typically starts with a nucleophilic attack of the thiosemicarbazide nitrogen on the carboxylic acid carbon, followed by cyclization and dehydration to form the aromatic thiadiazole ring. sbq.org.br
Oxadiazoles: Semicarbazides also serve as precursors for 1,3,4-oxadiazoles. These are often synthesized via the cyclization of 1-acylsemicarbazides. hakon-art.com
The versatility of the semicarbazide scaffold in these cyclization reactions highlights its importance as a fundamental building block in heterocyclic chemistry.
Introduction of Polymeric Structures via Semicarbazide Units
The semicarbazide moiety serves as a valuable building block in polymer chemistry, enabling the crosslinking and modification of polymers. The introduction of semicarbazide units into polymeric structures is often achieved by reacting a polymer containing carbonyl groups with a semicarbazide or its derivatives.
Detailed research findings indicate that a common method involves the preparation of a polycarbonyl compound, often in the form of a waterborne polymer dispersion, to which a semicarbazide composition is added. google.com This process is particularly effective with carbonyl group-containing acrylic copolymer dispersions. google.com The reaction mechanism is analogous to the formation of semicarbazones from simple aldehydes or ketones, where the nucleophilic nitrogen of the semicarbazide attacks the electrophilic carbon of the carbonyl group on the polymer backbone, forming a stable covalent bond.
The polymer (a) can be synthesized through methods like emulsion polymerization or solution polymerization, after which it is dispersed in an aqueous medium. google.com Subsequently, a second polymerization stage, such as emulsion or mini-emulsion polymerization of monomers, is carried out in the presence of the initial polymer (a) to yield a polymer (b). google.com This multi-stage process allows for the creation of complex polymer architectures with integrated semicarbazide functionalities.
A key application of this methodology is in the formation of cross-linked networks. For instance, an aqueous polymer composition can be created by mixing the carbonyl group-containing polymer with a semicarbazide cross-linking agent. This mixture can then be applied to a substrate and cured, leading to the formation of a durable and chemically resistant composite material. google.com
The general synthetic strategy can be summarized as follows:
Synthesis of a Carbonyl-Containing Polymer: A polymer is synthesized to include pendant carbonyl groups (aldehyde or ketone). This is often achieved by copolymerizing standard monomers with a monomer containing a carbonyl functionality.
Reaction with Semicarbazide: The carbonyl-functionalized polymer is then reacted with a semicarbazide. This reaction links the semicarbazide to the polymer chain.
This approach is utilized in developing materials such as adhesives, coatings, and films where crosslinking is essential for performance.
The synthesis of 1-Formyl-4-(p-chlorophenyl)semicarbazide involves the preparation of its precursor, 4-(p-chlorophenyl)semicarbazide, followed by a formylation step. Analogous 1,4-disubstituted semicarbazides can be prepared through various synthetic routes.
The precursor, 4-(p-chlorophenyl)semicarbazide, can be synthesized by reacting 4-chlorophenyl isothiocyanate with hydrazine hydrate in a suitable solvent like diethyl ether. The mixture is stirred for a short period, and the resulting product is filtered, dried, and washed to yield the desired 4-substituted phenyl semicarbazide. chemicalbook.com The subsequent step to obtain the title compound would involve the introduction of a formyl group at the N1 position, a reaction for which standard formylating agents can be employed.
Several general methods exist for the synthesis of 4-substituted and 1,4-disubstituted semicarbazides, which are structurally analogous to this compound. These methods offer pathways to a diverse range of semicarbazide derivatives.
Common Synthetic Approaches for Analogous Semicarbazides:
| Method | Starting Materials | Reagents/Conditions | Description | Reference |
| Isocyanate Reaction | Substituted Isocyanates, Hydrazine | Solvent (e.g., Benzene (B151609), Toluene) | A common method where an isocyanate reacts with hydrazine to form the 4-substituted semicarbazide. rsc.orgmdpi.com | rsc.orgmdpi.com |
| Carbamate-Based Synthesis | Primary or Secondary Amine, Carbonate/Chloroformate, Hydrazine | Two-step, one-pot reaction | An amine is first converted to a carbamate, which then reacts with hydrazine to yield the 4-substituted semicarbazide. rsc.orgresearchgate.netrsc.org | rsc.orgresearchgate.netrsc.org |
| Benzotriazole (B28993) Auxiliary Method | 1-(Benzotriazolecarbonyl) chloride, Substituted Amine, Hydrazine Hydrate | Triethylamine (TEA) as catalyst/HCl acceptor | A multi-step synthesis where a 1-carbamoylbenzotriazole intermediate is formed and subsequently reacted with hydrazine to yield the 4-substituted semicarbazide. tandfonline.com | tandfonline.com |
| Solid-State Synthesis | Ethyl Carbazate (B1233558), Substituted Isocyanates | Grinding in a mortar at room temperature | A solvent-free method where the reactants are ground together, leading to high yields in a short reaction time. mdpi.com | mdpi.com |
These methodologies provide access to a wide library of semicarbazide compounds. For example, a one-pot synthesis starting from various amines (alkyl, aryl, primary, and secondary) can produce a diverse set of 4-substituted semicarbazides in good yield and purity. rsc.orgrsc.org In this approach, the in-situ preparation of a carbamate is followed by its reaction with hydrazine. rsc.org
Another notable method involves the use of benzotriazole as a synthetic auxiliary, which facilitates the preparation of 1,4-substituted semicarbazides. tandfonline.com This pathway involves creating 1-carbamoylbenzotriazoles, which then react with hydrazine hydrate to produce 4-substituted semicarbazides. These can be further reacted to introduce a substituent at the N1 position. tandfonline.com
The solid-state synthesis represents an efficient and environmentally friendly alternative, avoiding the need for large volumes of solvents and often reducing reaction times significantly. mdpi.com For instance, grinding ethyl carbazate with various isocyanates yields 1-ethoxycarbonyl-4-substituted-semicarbazides, which are close analogs of the title compound. mdpi.com
Coordination Chemistry and Metal Complexation Research
Ligand Characteristics and Chelation Properties of Semicarbazide (B1199961) Derivatives
Semicarbazide derivatives are a class of compounds known for their potential as versatile ligands in coordination chemistry. researchgate.net These molecules typically contain multiple donor atoms, such as nitrogen and oxygen, which can coordinate with metal ions to form stable complexes. researchgate.net The chelating ability of these ligands is a key determinant of the structure and properties of the resulting metal complexes. researchgate.net
In the case of 1-Formyl-4-(p-chlorophenyl)semicarbazide, the presence of the formyl group, the semicarbazide backbone, and the p-chlorophenyl substituent all contribute to its electronic and steric properties as a ligand. The nitrogen and oxygen atoms within the semicarbazide moiety are the primary sites for metal coordination. Research on analogous structures, such as 4-(p-chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide, reveals that these types of ligands can act as bidentate or tridentate chelating agents, depending on the metal ion and reaction conditions. researchgate.net The coordination typically involves the deprotonated amide nitrogen and the carbonyl oxygen, leading to the formation of stable five- or six-membered chelate rings. nih.gov
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with semicarbazide-based ligands is generally achieved by reacting the ligand with a metal salt in a suitable solvent, often with gentle heating. nih.gov The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques to elucidate their structure.
Complexation with Transition Metal Ions (e.g., Co(II), Cu(II), Zn(II), Cd(II), Ni(II), Pd(II), Ag(I), VO(II))
Studies on the closely related 4-(p-chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide (HCPTS) have demonstrated the successful synthesis of complexes with a range of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net In these complexes, the ligand was found to behave as a monobasic bidentate or tridentate ligand. researchgate.net
For instance, with Co(II), Pd(II), and Pt(II), HCPTS forms square planar complexes, while with Zn(II), it adopts a tetrahedral geometry. researchgate.net The Ni(II) complex exhibited a mixed stereochemistry of tetrahedral and square planar. researchgate.net The Cu(II) complex was found to have a square-planar structure. researchgate.net The non-ionic nature of these complexes was confirmed by molar conductance measurements in DMF solution. researchgate.net
Table 1: Structural Characteristics of Metal Complexes with a 4-(p-chlorophenyl)semicarbazide Analogue
| Metal Ion | Proposed Geometry | Ligand Behavior |
| Co(II) | Square Planar | Monobasic Bidentate |
| Ni(II) | Mixed (Tetrahedral + Square Planar) | Monobasic Bidentate |
| Cu(II) | Square Planar | Monobasic Tridentate |
| Zn(II) | Tetrahedral | Monobasic Tridentate |
| Pd(II) | Square Planar | Monobasic Bidentate |
Data extrapolated from studies on 4-(p-chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide. researchgate.net
Modulatory Effects of Metal Complexation on Biological Activities
A significant driver for the research into semicarbazide metal complexes is the observation that their biological activities are often enhanced upon coordination with a metal ion. This enhancement is attributed to several factors, including increased lipophilicity, which facilitates passage through cell membranes, and the specific interactions of the metal center with biological targets. researchgate.net
Research on metal complexes of 4-(p-chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide has shown that the complexes exhibit greater antibacterial activity against certain bacterial strains compared to the free ligand. researchgate.net However, interestingly, the free ligand demonstrated higher anticancer activity against human colon carcinoma (HCT116) and human liver hepatocellular carcinoma (HEPG2) cell lines than its metal complexes. researchgate.net This highlights that the effect of metal complexation on biological activity is not always a simple enhancement and can be dependent on the specific biological target.
The antifungal activity of metal complexes is also a subject of considerable interest. mdpi.com Studies on various thiosemicarbazone complexes have shown that they can be effective against a range of fungal strains. mdpi.com The mode of action is often linked to the chelation of essential metal ions in fungal enzymes or interference with cellular processes.
Structure Activity Relationship Sar Investigations of 1 Formyl 4 P Chlorophenyl Semicarbazide Analogs
Elucidating Key Pharmacophoric Requirements of the Semicarbazide (B1199961) Backbone
The semicarbazone scaffold is recognized as a versatile pharmacophore in drug design, particularly for developing anticonvulsant agents. researchgate.netnih.gov A pharmacophore model for anticonvulsant semicarbazones has been proposed, identifying several essential features for activity. This model generally includes a hydrophobic aryl binding site, a hydrogen-bonding domain (HBD), and an electron donor system. researchgate.netnih.govnih.gov
The key elements are:
An Aryl Hydrophobic Site: This is typically a phenyl ring that engages in hydrophobic interactions with the target receptor. The nature and position of substituents on this ring are critical for modulating activity. researchgate.netnih.gov
A Hydrogen-Bonding Domain (HBD): The terminal -NHCONH2 group of the semicarbazide moiety is often identified as the primary hydrogen-bonding region, crucial for receptor interaction. nih.gov
An Electron-Donor System: A two-electron donor system, often represented by the C=N imine bond, is another vital component of the pharmacophore. researchgate.net
An Additional Hydrophobic Center: Some models propose a fourth binding site, which can be an additional aryl or alkyl group, that influences the pharmacokinetic properties of the molecule. researchgate.net
Studies have confirmed that the intact semicarbazone structure is required for bioactivity, rather than functioning as a prodrug that releases an aldehyde. nih.gov The combination of these features creates a specific three-dimensional arrangement that is necessary for the molecule to bind effectively to its biological target and elicit a response. nih.gov
Influence of p-Chlorophenyl Substitution and Other Aryl/Alkyl Moieties on Activity
The substitution pattern on the aryl ring (the N-4 position in the case of 1-Formyl-4-(p-chlorophenyl)semicarbazide) significantly influences biological activity. Extensive SAR studies have demonstrated that the presence of specific substituents in the aryl hydrophobic pocket is a common feature of active anticonvulsant agents. nih.gov
The p-chlorophenyl group is particularly noteworthy. The presence of a halogen, such as chlorine (Cl), fluorine (F), or bromine (Br), or an electron-withdrawing group like a nitro (NO2) group on the aryl ring has been found to be essential for potent anticonvulsant activity. nih.govnih.gov These substitutions enhance the lipophilicity and electronic character of the molecule, which can improve its ability to cross biological membranes and interact with the target site. nih.gov For instance, substitutions at the para position of the hydrophobic aryl ring with electron-withdrawing groups have been shown to result in better activity. benthamdirect.com
In a series of 4-(4-substituted aryl) semicarbazones, compounds with chloro, bromo, and nitro substitutions on the phenyl ring demonstrated significant anticonvulsant properties. nih.gov The inclusion of a fluorine atom at the 2-position of the N1-benzylidene ring has also been shown to significantly increase potency in some arylsemicarbazone series. nih.gov
| Compound Series | Substitution on Aryl Ring | General Effect on Activity | Reference |
|---|---|---|---|
| Aryl Semicarbazones | -Cl, -Br, -F, -NO2 | Generally found in active anticonvulsant agents. | nih.gov |
| 4-Substituted Phenyl Semicarbazones | -Cl, -Br, -NO2 | Considered essential for anticonvulsant activity. | nih.gov |
| N1-Benzylidene Semicarbazones | 2-Fluoro on N1-ring | Significant increase in potency observed. | nih.gov |
| 4-Substituted Aryl Semicarbazones | Electron-withdrawing groups at para-position | Leads to better activity. | benthamdirect.com |
Impact of Chemical Modifications on Biological Potency and Selectivity
Chemical modifications to the core structure of semicarbazide analogs are a key strategy for optimizing their biological potency and selectivity. mdpi.commdpi.com Such modifications can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic properties. mdpi.commdpi.com
Key modifications and their impacts include:
Modification of the Semicarbazone Core: Altering the central semicarbazone moiety can have significant effects. For example, methylation at the N2-position of the semicarbazone core was found to not significantly affect bioactivity in one study. nih.gov However, reduction of the imine bond (C=N) to a disubstituted hydrazine (B178648) resulted in a loss of protective activity, highlighting the importance of the imine for the biological effect. nih.gov
Introduction of Different Heterocyclic Rings: Replacing the aryl group with various heterocyclic rings can modulate activity. While some five-membered heterocyclic rings did not confer protection, a 5-bromothiophen-2-ylmethylene analog was found to possess bioactivity similar to its bromophenyl counterpart. nih.gov
Altering the Linker: The length and nature of any chain linking parts of the molecule can be crucial. In related anticonvulsant compounds, increasing the length of an alkyl chain was found to increase anticonvulsant activity, while introducing a double bond into the chain decreased it. youtube.com
Stereochemical Considerations in Structure-Activity Profiles (e.g., E/Z Isomerism)
Stereochemistry, particularly the geometry around the C=N imine bond, plays a critical role in the biological activity of semicarbazones. This bond can exist as two different geometric isomers, designated as E (entgegen, opposite) and Z (zusammen, together), due to restricted rotation. studymind.co.ukyoutube.com
The spatial arrangement of the atoms in E and Z isomers is different, which can lead to different physical, chemical, and biological properties. studymind.co.ukstackexchange.com Theoretical calculations and experimental studies have shown that for many semicarbazones, one isomer is often more thermodynamically stable than the other. researchgate.netresearchgate.net For instance, in one study on related hydrazones, the E-isomer was found to be thermodynamically more stable than the Z-isomer. researchgate.net
This difference in stability and conformation is significant because it can directly affect how the molecule interacts with its biological target. The specific geometry of the active isomer dictates the precise orientation of the key pharmacophoric groups, influencing binding affinity and subsequent biological response. Therefore, defining the E/Z isomerism is mechanistically important for understanding the structure-activity relationship. researchgate.net The biological activity of a compound may be primarily associated with one isomer, making the study and control of stereochemistry a crucial aspect of drug design.
Mechanistic Elucidation of Biological Actions
Biochemical Pathways and Molecular Targets Modulated by Semicarbazide (B1199961) Derivatives
Semicarbazide derivatives have been shown to interfere with several vital biochemical processes within living cells. nih.gov Their coordination with metal ions is often linked to their biological properties. core.ac.ukwisdomlib.org The formation of metal complexes can enhance lipophilicity, potentially leading to increased entry into cells and greater activity compared to the free ligand. core.ac.uk
One of the key molecular targets for semicarbazones and thiosemicarbazones is the enzyme ribonucleotide reductase, which is crucial for DNA synthesis and repair. mdpi.com By inhibiting this enzyme, these compounds can disrupt the production of deoxyribonucleotides, thereby impeding cell proliferation, a mechanism particularly relevant to their anticancer activity. nih.gov
Furthermore, some semicarbazide derivatives have been found to modulate signaling pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.gov The NF-κB pathway is a critical regulator of the immune response, inflammation, and cell survival. Inhibition of this pathway can lead to anti-inflammatory and apoptotic effects. Peptide-semicarbazones, for instance, have demonstrated the ability to inhibit the chymotryptic activity of the human proteasome, which in turn affects NF-κB signaling. nih.gov
In the context of antimicrobial activity, (thio)semicarbazones are reported to interfere with cell wall biosynthesis and the maintenance of thiol contents in bacterial cells. nih.gov These actions disrupt essential cellular functions, leading to bacterial cell death.
The broad spectrum of biological activities exhibited by semicarbazide derivatives underscores their ability to interact with multiple biochemical pathways and molecular targets, making them a subject of significant interest in medicinal chemistry. ajchem-b.comajchem-b.com
Enzyme Inhibition Kinetics and Specificity (e.g., Cysteine Proteases like Cathepsins B, H, L; α-Amylase; Tyrosinase)
Semicarbazide and its derivatives have been extensively studied as inhibitors of various enzymes, demonstrating a range of potencies and inhibition mechanisms.
Cysteine Proteases (Cathepsins B, H, L):
Semicarbazones and thiosemicarbazones are recognized as inhibitors of cysteine proteases, a class of enzymes crucial for the survival of several protozoan parasites and implicated in cancer progression. nih.govgoogle.compharmatutor.org Studies have shown that these derivatives can inhibit cathepsins B, H, and L. researchgate.net
Specifically, chloro-substituted semicarbazones and thiosemicarbazones have been found to be effective competitive inhibitors of cathepsin B. researchgate.net The inhibitory trend often shows maximum inhibition towards cathepsin L, followed by cathepsin B, and then cathepsin H. researchgate.net For instance, certain chloro-substituted thiosemicarbazones have exhibited K_i values in the micromolar range against cathepsin B. researchgate.net Some semicarbazone-based inhibitors of cathepsin K have been identified, although they may function as prodrugs, hydrolyzing to the more potent parent aldehydes. nih.gov It is proposed that peptidyl semicarbazones inhibit cysteine proteases through the formation of a reversible tetrahedral adduct via the attack of the catalytic thiolate on a carbon atom of the semicarbazone. nih.gov
α-Amylase:
Certain derivatives of semicarbazide have been evaluated for their potential as α-amylase inhibitors, which is relevant for the management of diabetes. afjbs.com Some synthesized semicarbazide derivatives have demonstrated significant α-amylase inhibition. For example, at a concentration of 800µg/ml, a mixture of semi-carbazide derivatives showed 63.45±0.21% inhibition of α-amylase. afjbs.com Other studies on related heterocyclic compounds have also reported potent α-amylase inhibitory activity, with some compounds showing IC₅₀ values comparable to the standard drug acarbose. nih.govresearchgate.netnih.gov
Tyrosinase:
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for cosmetic and medicinal applications. rsc.orgnih.gov Thiosemicarbazones, which are structurally related to semicarbazones, are known to be potent tyrosinase inhibitors. rsc.orgnih.govresearchgate.net Their mechanism of inhibition is often attributed to the chelation of copper ions within the active site of the enzyme. researchgate.netmdpi.com Molecular docking studies suggest that the thiosemicarbazone moiety can form a chelate with the copper atoms in the tyrosinase active site, leading to competitive inhibition. ajchem-b.com While thiosemicarbazones are potent inhibitors, the replacement of the sulfur atom with an oxygen to form a semicarbazone can lead to a loss of activity, suggesting the crucial role of the sulfur atom in tyrosinase inhibition. nih.govmdpi.com
The table below summarizes the inhibitory activity of some semicarbazone and related derivatives against these enzymes.
| Compound Class | Enzyme | Inhibition Type | Potency (IC₅₀ / K_i) | Reference |
| Chloro-substituted Semicarbazones | Cathepsin B | Competitive | K_i = 1.16 × 10⁻⁴ M | researchgate.net |
| Chloro-substituted Thiosemicarbazones | Cathepsin B | Competitive | K_i = 1.48 × 10⁻⁵ M | researchgate.net |
| Semicarbazide Derivatives | α-Amylase | - | 63.45±0.21% inhibition at 800µg/ml | afjbs.com |
| Thiosemicarbazones | Tyrosinase | Competitive/Mixed | IC₅₀ values from 0.84 to 9 μM | rsc.orgnih.gov |
Interplay with Cellular Components and Macromolecules (e.g., DNA Binding)
The biological activity of semicarbazide derivatives is also attributed to their ability to interact with crucial cellular macromolecules, most notably DNA. researchgate.net Spectroscopic studies and molecular docking have revealed that these compounds can bind to DNA, primarily through an intercalative mode. researchgate.netmdpi.com
Intercalation involves the insertion of the planar aromatic rings of the semicarbazide derivative between the base pairs of the DNA double helix. This interaction can cause a distortion of the DNA structure, potentially interfering with DNA replication and transcription, and ultimately leading to cytotoxicity in cancer cells. mdpi.commdpi.com The binding affinity of these derivatives to DNA can be significant, with reported binding constants (K_b) in the range of 10⁴ to 10⁶ M⁻¹, indicating a high affinity for DNA base pairs. mdpi.com
Interestingly, the nature of the substituents on the semicarbazide molecule can influence its DNA binding affinity. Studies have shown that semicarbazide derivatives with aliphatic substituents may exhibit better DNA binding than those with aromatic substituents. researchgate.net Furthermore, the formation of metal complexes with semicarbazone ligands can enhance their DNA binding capabilities. mdpi.com For example, a Cu(II) complex with an aryl-semicarbazone ligand was found to bind to calf thymus DNA (CT-DNA) via partial intercalation. mdpi.com
These interactions with DNA represent a key mechanism through which semicarbazide derivatives can exert their antiproliferative and antitumor effects. mdpi.com
Proposed Mechanisms for Diverse Biological Effects
The wide array of biological activities exhibited by semicarbazide derivatives stems from a combination of the mechanisms discussed above. core.ac.ukajchem-b.comajchem-b.com
The antimicrobial activity is thought to arise from the inhibition of essential enzymes in pathogens, such as cysteine proteases in protozoa, and interference with bacterial cell wall synthesis. nih.govnih.gov The ability to chelate metal ions, which are crucial cofactors for many microbial enzymes, also contributes to their antimicrobial effects. core.ac.uk
The anticancer properties are multifactorial. wisdomlib.orgnih.gov Inhibition of ribonucleotide reductase disrupts DNA synthesis, a critical process for rapidly dividing cancer cells. nih.gov Furthermore, interaction with DNA through intercalation can induce damage and trigger apoptosis (programmed cell death). mdpi.commdpi.com The modulation of signaling pathways like NF-κB can also contribute to their antitumor effects by promoting apoptosis and inhibiting inflammation, which is often associated with cancer progression. nih.gov
The enzyme inhibitory activities , such as the inhibition of α-amylase and tyrosinase, open up avenues for their use in managing metabolic disorders and pigmentation-related conditions, respectively. ajchem-b.comafjbs.com The mechanism often involves direct interaction with the active site of the enzyme, either through competitive binding or chelation of essential metal cofactors. ajchem-b.comresearchgate.net
In essence, the versatility of the semicarbazone scaffold allows for structural modifications that can fine-tune its interaction with various biological targets. The interplay between enzyme inhibition, DNA binding, and modulation of cellular signaling pathways collectively accounts for the diverse pharmacological profile of this class of compounds.
Preclinical Biological Activity Spectrum of 1 Formyl 4 P Chlorophenyl Semicarbazide and Derivatives
Antimicrobial Research
The antimicrobial potential of compounds structurally related to 1-Formyl-4-(p-chlorophenyl)semicarbazide has been a significant area of investigation, with studies exploring efficacy against both bacteria and fungi.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Derivatives incorporating the chlorophenyl moiety have demonstrated notable antibacterial properties. Research into pyrazole-derived hydrazones containing a chlorophenyl group has shown potent activity against drug-resistant bacterial strains. nih.govnih.gov Specifically, these derivatives have been effective against Staphylococcus aureus (a Gram-positive bacterium) and Acinetobacter baumannii (a Gram-negative bacterium), with minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL. nih.gov
Further studies on pyrazole (B372694) derivatives revealed that a chloro-substituted compound was the most potent in its series against A. baumannii, inhibiting its growth at submicrogram concentrations. nih.gov Another study highlighted a pyrazole derivative with a chloro-substituted phenyl group that exhibited a significant zone of inhibition (up to 54 mm) against A. baumannii and also showed moderate activity against Enterobacter aerogenes. nih.gov In contrast, some N-aryl pyrazole derivatives with electron-donating groups alongside halogen atoms showed moderate activity against the Gram-positive bacteria S. aureus and Bacillus subtilis. nih.gov Benzyl piperazine (B1678402) derivatives have also shown remarkable antibacterial activity at low concentrations against S. epidermidis, S. mutans, and B. subtilis. researchgate.net
Table 1: Antibacterial Activity of this compound Derivatives
| Compound Class | Bacterial Strain(s) | Key Findings | Citations |
|---|---|---|---|
| Pyrazole-derived Hydrazones | Staphylococcus aureus, Acinetobacter baumannii | Potent growth inhibitors with MIC values as low as 0.39 μg/mL. | nih.gov |
| Chloro-substituted Pyrazole Hydrazone | Acinetobacter baumannii | Most potent in its series, with MIC at submicrogram concentrations. | nih.gov |
| Chloro-substituted Pyrazole Hydrazone | A. baumannii, Enterobacter aerogenes | Showed up to 54 mm zone of inhibition against A. baumannii. | nih.gov |
| N-Aryl Pyrazole Derivatives | S. aureus, Bacillus subtilis | Moderate activity observed. | nih.gov |
| Benzyl Piperazine Derivatives | S. epidermidis, S. mutans, B. subtilis | Remarkable activity, close to the standard antibiotic ampicillin. | researchgate.net |
Antifungal Efficacy
The structural motif of semicarbazide (B1199961) is present in various derivatives that have been evaluated for antifungal properties. Thiosemicarbazone derivatives, which are structurally related, have garnered attention for their chemical diversity and pharmacological potential, though research in this area is still developing. nih.gov One study on a (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone found notable inhibition rates against several fungal strains, including Botryosphaeria ribis (68.95%), Gibberella grisea (62.50%), Rhizopus maize (59.46%), and Botryosphaeria berengriana (51.77%). nih.gov
Additionally, novel benzo mdpi.comuni.luimidazo[1,2-d] mdpi.comnih.govnih.govtriazine derivatives have demonstrated significant fungicidal activities against phytopathogenic fungi. mdpi.com Many of these compounds showed obvious activity at a concentration of 50 μg/mL against Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. mdpi.com The presence of electron-withdrawing groups like chlorine was found to enhance antifungal activity. mdpi.com Metal chelates of a quinazolinone ligand incorporating a 4-chlorophenyl piperazine moiety also exhibited antifungal activity, which was more pronounced than the ligand alone. researchgate.net
Table 2: Antifungal Activity of this compound Derivatives
| Compound Class | Fungal Strain(s) | Key Findings | Citations |
|---|---|---|---|
| Thiosemicarbazone Derivative | Botryosphaeria ribis, Gibberella grisea, Rhizopus maize, Botryosphaeria berengriana | Showed inhibition rates ranging from 51.77% to 68.95%. | nih.gov |
| Benzo mdpi.comuni.luimidazo[1,2-d] mdpi.comnih.govnih.govtriazine Derivatives | Botrytis cinerea, Rhizoctonia solani, Colletotrichum capsici | Most compounds exhibited obvious fungicidal activities at 50 μg/mL. | mdpi.com |
| Quinazolinone Ligand Metal Chelates | Various fungi | Metal chelates showed enhanced antifungal activity compared to the ligand. | researchgate.net |
Anticancer and Antiproliferative Investigations
Derivatives containing the semicarbazide and thiosemicarbazide (B42300) scaffold are considered promising structures in medicinal chemistry for cancer research. mdpi.comnih.gov Research has demonstrated that 4-(4-chlorophenyl)thiosemicarbazides displayed significant anticancer activity against MCF-7 breast cancer cells. mdpi.com Other thiosemicarbazide derivatives have shown antiproliferative activity against the LNCaP prostate cancer cell line. mdpi.comnih.gov In one study, the most active thiosemicarbazide compound (AB2) showed an IC₅₀ of 108.14 μM against LNCaP cells, with topoisomerase IIα proposed as a potential molecular target. mdpi.comnih.gov
Other related heterocyclic derivatives have also been investigated. Novel 1,2,4-triazole (B32235) derivatives demonstrated potent antiproliferative activity against HepG2 and Hep3B liver cancer cells, with IC₅₀ values in the low micromolar range (2.88–4.83 μM). nih.gov A specific derivative, compound 3d, also showed significant focal adhesion kinase (FAK) inhibitory activity, which led to apoptosis induction and cell cycle arrest. nih.gov Furthermore, a novel benzenesulfonamide (B165840) derivative, N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, was found to be a potent inhibitor of β-catenin, inhibiting the growth of SW480 and HCT116 colon cancer cells with IC₅₀ values of 2 µM and 0.12 µM, respectively. nih.gov
Table 3: Anticancer Activity of this compound Derivatives
| Compound Class | Cancer Cell Line(s) | Key Findings | Citations |
|---|---|---|---|
| 4-(4-chlorophenyl)thiosemicarbazides | MCF-7 (Breast) | Displayed significant anticancer activity. | mdpi.com |
| Thiosemicarbazide Derivatives | LNCaP (Prostate) | Showed promising activity with IC₅₀ of 108.14 μM for the most active compound. | mdpi.comnih.gov |
| 1,2,4-Triazole Derivatives | HepG2, Hep3B (Liver) | Potent antiproliferative activity (IC₅₀ range: 2.88–4.83 μM) and FAK inhibition. | nih.gov |
| N-(heterocyclylphenyl)benzenesulfonamides | SW480, HCT116 (Colon) | Potent β-catenin inhibitor with IC₅₀ as low as 0.12 μM. | nih.gov |
Antiviral Research
Investigations into the antiviral properties of related compounds have yielded promising results. A study focusing on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, synthesized from p-chlorobenzoic acid, evaluated their activity against the tobacco mosaic virus (TMV). mdpi.com The results indicated that these compounds exhibited a moderate degree of antiviral activity against TMV, with two derivatives, 7b and 7i, showing particular promise. mdpi.com
Table 4: Antiviral Activity of this compound Derivatives
| Compound Class | Virus | Key Findings | Citations |
|---|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole Sulfonamides | Tobacco Mosaic Virus (TMV) | Showed a certain degree of antiviral activity, with some derivatives exhibiting promising inhibition. | mdpi.com |
Anticonvulsant Studies
The semicarbazone scaffold is a key feature in many compounds investigated for anticonvulsant activity. A series of p-chlorophenyl substituted arylsemicarbazones were synthesized and evaluated for their ability to protect against seizures. nih.gov Most of these compounds provided significant protection against maximal electroshock-induced seizures (MES). nih.gov One compound was active in both MES and pentylenetetrazole-induced (PTZ) seizure tests. nih.gov
Derivatives containing other heterocyclic rings have also been explored. Studies on 1,2,4-triazole derivatives indicate their significant potential as anticonvulsants. zsmu.edu.ua One such derivative, 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone), was found to have an anticonvulsant activity that exceeded that of the comparison drugs phenobarbital (B1680315) and Mydocalm in a corazole-induced seizure model in rats. zsmu.edu.ua Furthermore, certain 1,3,4-thiadiazole (B1197879) derivatives have been identified as offering distinct protection against MES-induced seizures in mice. nih.gov
Table 5: Anticonvulsant Activity of this compound Derivatives
| Compound Class | Seizure Model | Key Findings | Citations |
|---|---|---|---|
| p-chlorophenyl substituted arylsemicarbazones | Maximal Electroshock (MES), Pentylenetetrazole (PTZ) | Provided significant protection against induced seizures. | nih.gov |
| 1,2,4-Triazole Derivative | Corazole-induced seizures | Exhibited anticonvulsant activity greater than phenobarbital and Mydocalm. | zsmu.edu.ua |
| 1,3,4-Thiadiazole Derivatives | Maximal Electroshock (MES) | Offered distinct protection against tonic seizures in mice. | nih.gov |
Antitubercular Activity Research
The search for new antitubercular agents has led to the investigation of various chemical scaffolds, including those related to this compound. In a large-scale screening of a chemical library against Mycobacterium tuberculosis (strain H37Rv), several active scaffolds were identified. nih.gov
More targeted research has focused on derivatives containing the 4-chlorophenyl group. A series of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides were synthesized and tested against three M. tuberculosis cell lines. researchgate.net These 1,3,4-oxadiazole (B1194373) derivatives were identified as potential candidates for the development of new antitubercular agents, with one compound showing a minimum inhibitory concentration (MIC) of 7.8 µg/mL. researchgate.net
Table 6: Antitubercular Activity of this compound Derivatives
| Compound Class | Organism/Cell Line | Key Findings | Citations |
|---|---|---|---|
| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides | Mycobacterium tuberculosis | Identified as candidates for novel antitubercular agents, with MIC of 7.8 µg/mL for the most active compound. | researchgate.net |
| Various Scaffolds | Mycobacterium tuberculosis H37Rv | High-throughput screening identified multiple active compound classes. | nih.gov |
Antimalarial Activity Research
The global challenge of malaria, exacerbated by the rise of drug-resistant parasite strains, necessitates the continuous search for new and effective antimalarial agents. nih.gov Semicarbazones, a class of compounds structurally related to this compound, have been investigated for their antiplasmodial potential.
In one study, a series of seventeen semicarbazone and thiosemicarbazone derivatives were synthesized and evaluated in vitro against a chloroquine-resistant (W2) strain of Plasmodium falciparum. While the most potent activities were observed among the thiosemicarbazone derivatives, this research highlights the potential of the broader semicarbazone class as a source of antimalarial leads. nih.gov One of the active thiosemicarbazones, compound 5b, demonstrated an IC50 value of 7.2 µM against P. falciparum and a 61% reduction in parasitemia in mice infected with Plasmodium berghei. nih.gov
Furthermore, research into other related structures, such as N-acyl-2-amino-4-chlorophenyl sulfides, has shown activity against P. falciparum. These findings suggest that the 4-chlorophenyl moiety, present in this compound, can be a component of molecules with antimalarial properties. The core 4-aminoquinoline (B48711) nucleus is considered essential for antimalarial activity, and modifications, particularly substitutions at the 7-position with a halo group, have been shown to enhance activity.
Although direct studies on the antimalarial activity of this compound are not extensively reported in the reviewed literature, the activity of structurally similar compounds warrants its consideration for future screening and development in this therapeutic area.
Table 1: In Vitro Antimalarial Activity of Related Semicarbazone Derivatives
| Compound Class | Parasite Strain | Activity Metric | Result | Reference |
| Thiosemicarbazones | P. falciparum (W2) | IC50 | 7.2 µM (for compound 5b) | nih.gov |
| N-acyl-2-amino-4-chlorophenyl sulfides | P. falciparum | Inhibition | Active |
Analgesic and Anti-inflammatory Research
The search for new analgesic and anti-inflammatory agents with improved efficacy and safety profiles is a significant area of pharmaceutical research. Semicarbazone derivatives have shown promise in this domain.
A study focused on a series of 4-(2-phenoxyphenyl)semicarbazones revealed significant analgesic and anti-inflammatory activities. nih.gov Several of these compounds were found to be more potent than the reference drug, mefenamic acid, in the formalin test. nih.gov The most active compound in the anti-inflammatory study was 1-(1-(2,5-dimethoxyphenyl)ethylidene)-4-(2-phenoxyphenyl)semicarbazide. nih.gov
In another study, salicylaldehyde (B1680747) 2-chlorobenzoyl hydrazone (H₂LASSBio-466) and salicylaldehyde 4-chlorobenzoyl hydrazone (H₂LASSBio-1064), along with their zinc(II) complexes, were evaluated in animal models of nociception and inflammation. nih.gov All the tested compounds significantly inhibited the acetic acid-induced writhing response, indicating peripheral analgesic activity. nih.gov H₂LASSBio-466 was active in the first phase of the formalin test, while its zinc complex was active in the second, inflammatory phase. nih.gov H₂LASSBio-1064 was effective in both phases. nih.gov All compounds demonstrated significant anti-inflammatory effects in the zymosan-induced peritonitis model. nih.gov
While direct experimental data on this compound was not found, the consistent analgesic and anti-inflammatory activity observed in various semicarbazone derivatives, particularly those bearing a chlorophenyl moiety, suggests that this compound could also possess similar properties.
Table 2: Analgesic and Anti-inflammatory Activity of Related Semicarbazone Derivatives
| Compound/Derivative Class | Test Model | Key Finding | Reference |
| 4-(2-phenoxyphenyl)semicarbazones | Formalin test | More potent than mefenamic acid | nih.gov |
| Salicylaldehyde benzoyl hydrazones | Acetic acid-induced writhing | Significant inhibition | nih.gov |
| Salicylaldehyde benzoyl hydrazones | Zymosan-induced peritonitis | Expressive anti-inflammatory profile | nih.gov |
Antioxidant Property Evaluation (e.g., DPPH Radical Scavenging Assay)
Antioxidants are crucial for mitigating the oxidative stress implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method for evaluating the antioxidant potential of chemical compounds. nih.govnih.gov Semicarbazide derivatives have been investigated for their antioxidant capabilities.
A recent study on newly synthesized semicarbazide derivatives included an evaluation of their antioxidant activity through a DPPH radical scavenging assay. afjbs.com The results indicated that the synthesized semicarbazide derivatives demonstrated significant antioxidant activity. afjbs.com The DPPH assay relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow. nih.govrsc.org
Research on other related heterocyclic compounds, such as 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones, has also demonstrated antioxidant potential via DPPH scavenging. nih.gov Specifically, compound 5a from this series exhibited a high scavenging activity with an IC50 of 51.75 µg/mL. nih.gov
The presence of the semicarbazide backbone in this compound suggests that it could participate in radical scavenging activities. The electronic nature of the substituents on the phenyl ring can influence this activity.
Table 3: DPPH Radical Scavenging Activity of Related Compounds
| Compound Class | Activity Metric | Result | Reference |
| Semicarbazide derivatives | Antioxidant Activity | Significant | afjbs.com |
| 1,3,5-Trisubstituted-2-thioxoimidazolidin-4-ones | IC50 (DPPH) | 51.75 µg/mL (for compound 5a) | nih.gov |
Anti-Diabetic Potential Assessment
The management of diabetes mellitus is a global health priority, and the development of new oral hypoglycemic agents is an active area of research. Semicarbazide and its derivatives have been explored for their potential anti-diabetic effects.
A study investigating novel semicarbazide derivatives reported their potential as anti-diabetic agents by evaluating their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion. afjbs.com At a concentration of 800µg/ml, the semicarbazide derivatives showed 63.45±0.21% inhibition of α-amylase. afjbs.com
Furthermore, the inhibition of dipeptidyl peptidase-IV (DPP-IV) is a validated approach for treating type 2 diabetes. nih.gov A study on benzophenone (B1666685) thio- and semicarbazone derivatives identified them as a new class of DPP-IV inhibitors. nih.gov Pharmacophore studies suggested that a lipophilic substituent on the benzene (B151609) ring influenced the DPP-IV inhibitory activity. nih.gov Compound 9 in this series showed the highest inhibitory activity with an IC50 of 15.0 ± 0.6 µM. nih.gov
Semicarbazide-sensitive amine oxidase (SSAO) has also been implicated in glucose metabolism, with its activity showing insulin-like effects. nih.gov These findings collectively suggest that the semicarbazide scaffold, as present in this compound, is a promising starting point for the design of new anti-diabetic agents.
Table 4: Anti-Diabetic Potential of Related Semicarbazone Derivatives
| Compound Class | Target/Assay | Key Finding | Reference |
| Semicarbazide derivatives | α-Amylase Inhibition | 63.45±0.21% inhibition at 800µg/ml | afjbs.com |
| Benzophenone thio/semicarbazones | DPP-IV Inhibition | IC50 of 15.0 ± 0.6 µM for the most active compound | nih.gov |
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and other properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations could provide the optimized geometry of 1-Formyl-4-(p-chlorophenyl)semicarbazide, predicting bond lengths, bond angles, and dihedral angles. Such calculations would reveal the most stable three-dimensional arrangement of the atoms.
Furthermore, DFT is employed to calculate various electronic properties that are key to understanding a molecule's reactivity. These properties include ionization potential, electron affinity, and the distribution of electron density, which can indicate the most likely sites for electrophilic or nucleophilic attack. For instance, in related semicarbazone molecules, DFT has been used to confirm experimental geometries and to analyze their electronic characteristics. nih.govresearchgate.net
HOMO-LUMO Energy Analysis for Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. uni.luresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, a HOMO-LUMO analysis would pinpoint the regions of the molecule most involved in electron donation and acceptance. For example, the HOMO is often located on the more electron-rich parts of a molecule, while the LUMO is found on the electron-deficient parts. Studies on similar compounds, such as fluorophenylthiosemicarbazide isomers, have utilized HOMO-LUMO analysis to understand their electronic properties and reactivity. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | - | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |
Note: The table is for illustrative purposes as specific data for the target compound is not available in the literature.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The different colors on an MEP map indicate the electrostatic potential, with red typically representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential). Green and yellow represent intermediate potentials.
For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the semicarbazide (B1199961) moiety, indicating these are likely sites for electrophilic attack. Conversely, the hydrogen atoms of the N-H groups would likely show positive potential, making them susceptible to nucleophilic attack. MEP analysis has been applied to various similar molecules to understand their reactive behavior. nih.govnih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. It provides a localized picture of the electron density in a molecule, which is more aligned with the chemist's Lewis structure concept. NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital.
In the case of this compound, NBO analysis could reveal the nature of the bonding within the molecule and the extent of delocalization of the lone pairs on the nitrogen and oxygen atoms. This would provide insights into the resonance stabilization and the electronic communication between the chlorophenyl ring and the formyl-semicarbazide side chain. Studies on other molecules containing chlorophenyl and imidazole (B134444) rings have successfully used NBO analysis to understand their electronic structures. researchgate.netresearchgate.netmalayajournal.org
Conformational Analysis and Tautomerism Studies
Molecules that are not rigid can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This compound has several rotatable bonds, suggesting it can adopt multiple conformations. A computational conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure to identify the low-energy conformers.
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Semicarbazones, which are structurally related to semicarbazides, are known to exhibit tautomerism. researchgate.net It is plausible that this compound could exist in different tautomeric forms, such as the keto and enol forms of the formyl and urea-like moieties. Computational studies could predict the relative stabilities of these tautomers and the energy barriers for their interconversion, indicating which form is likely to be predominant under different conditions.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.
If this compound were to be investigated for its biological activity, molecular docking simulations would be a key step. These simulations would involve docking the molecule into the active site of a target protein to predict its binding mode and affinity. The results would show the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. Such studies have been performed on a variety of semicarbazide and thiosemicarbazide (B42300) derivatives to explore their potential as inhibitors of enzymes like urease. nih.govresearchgate.netnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties that are critical for a compound's activity, QSAR models can predict the activity of new, unsynthesized compounds. Three-dimensional QSAR (3D-QSAR) extends this concept by considering the three-dimensional properties of molecules, such as their shape and electrostatic potential. nih.govnih.gov
The development of a 3D-QSAR model typically involves the following steps:
Data Set Selection: A series of compounds with known biological activities (e.g., pIC₅₀ values) is selected. nih.gov
Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold or pharmacophore.
Descriptor Calculation: Various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule.
Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS), are used to build a model that correlates the descriptors with the biological activity. nih.gov The predictive power of the model is then rigorously validated using both internal and external sets of compounds. nih.gov
A statistically significant 3D-QSAR model is characterized by a high correlation coefficient (R²) and cross-validation coefficient (Q²), indicating a strong correlation between the predicted and experimental activities. nih.gov These models can provide valuable insights into the structural requirements for optimal biological activity and guide the design of new, more potent analogs. nih.gov
While no specific QSAR or 3D-QSAR studies on this compound have been identified in the public domain, this methodology represents a powerful approach for the future rational design of derivatives with potentially enhanced biological activities.
In silico Pharmacokinetic and Druglikeness Predictions (e.g., Lipinski's Rule of Five)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, as well as their "druglikeness." One of the most well-known guidelines for predicting oral bioavailability is Lipinski's Rule of Five. drugbank.com
Lipinski's Rule of Five
This rule states that a compound is more likely to be orally bioavailable if it satisfies the following criteria drugbank.comyoutube.com:
A molecular weight of less than 500 Daltons. youtube.com
A logP (a measure of lipophilicity) value of less than 5. youtube.com
No more than 5 hydrogen bond donors. youtube.com
No more than 10 hydrogen bond acceptors. youtube.com
A compound that violates two or more of these rules may have problems with absorption or permeability. youtube.com
The predicted physicochemical properties of this compound in the context of Lipinski's Rule of Five are presented below.
Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five for this compound
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 213.63 g/mol | Yes (< 500) |
| XLogP3 | 1.1 | Yes (< 5) |
| Hydrogen Bond Donors | 3 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |
Based on these in silico predictions, this compound does not violate any of the criteria of Lipinski's Rule of Five, suggesting it has a higher likelihood of good oral bioavailability.
Pharmacokinetic Predictions
Beyond Lipinski's rules, various computational models can predict other pharmacokinetic parameters. These predictions help in the early identification of potential liabilities of a drug candidate.
Table 2: Predicted ADMET Properties for this compound
| Parameter | Predicted Value/Classification |
| Absorption | |
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeant | Yes |
| Distribution | |
| Volume of Distribution (VDss) | -0.103 log(L/kg) |
| Metabolism | |
| CYP2D6 Substrate | No |
| CYP3A4 Substrate | Yes |
| Excretion | |
| Renal OCT2 Substrate | No |
Disclaimer: The data presented in these tables are based on computational predictions and have not been experimentally verified for this compound. These values provide a preliminary assessment and should be interpreted with caution.
Challenges and Future Research Directions
Refinement of Synthetic Methodologies for Yield and Purity
The efficient and scalable synthesis of 1-Formyl-4-(p-chlorophenyl)semicarbazide is a fundamental prerequisite for its comprehensive evaluation. While general methods for the synthesis of related semicarbazides are established, specific optimization for this compound is crucial. For instance, the synthesis of the precursor 4-(4-chlorophenyl)semicarbazide has been reported with a high yield of 98% via the reaction of 4-chlorophenyl isothiocyanate with hydrazine (B178648) hydrate (B1144303) in diethyl ether. chemicalbook.com However, the subsequent formylation step to yield this compound requires detailed investigation to maximize yield and purity.
Future research should focus on a systematic evaluation of various formylating agents, reaction conditions (including temperature, solvent, and reaction time), and purification techniques. The goal is to develop a protocol that is not only high-yielding but also environmentally benign ("green") and economically viable. The use of catalysts, such as sulphamic acid, which has been shown to be effective in the synthesis of other heterocyclic compounds, could be explored to improve reaction efficiency.
Table 1: Potential Areas for Synthetic Methodology Refinement
| Parameter | Area of Investigation | Desired Outcome |
| Formylating Agent | Comparison of formic acid, ethyl formate, and other novel formylating reagents. | Identification of the most efficient and selective reagent. |
| Catalyst | Screening of acid and base catalysts, including heterogeneous catalysts for ease of removal. | Increased reaction rate and yield. |
| Solvent | Evaluation of a range of solvents to optimize solubility and reaction kinetics. | Improved reaction efficiency and simplified product isolation. |
| Purification | Development of optimized crystallization or chromatographic methods. | High purity of the final compound, free of by-products. |
Exploration of Novel Biological Targets and Therapeutic Applications
The biological activities of semicarbazide (B1199961) derivatives are diverse, with reported activities including anticonvulsant, antidepressant, and antimicrobial effects. For this compound, a systematic investigation into its potential biological targets is warranted. Given that related semicarbazide and thiosemicarbazide (B42300) derivatives have shown potent inhibitory activity against enzymes like tyrosinase, this could be a primary target for investigation. nih.gov Tyrosinase inhibition is relevant for treating skin hyperpigmentation disorders and has implications in neurodegenerative diseases. nih.gov
Future research should involve broad-spectrum biological screening of this compound against a panel of enzymes and receptors. This could uncover unexpected therapeutic applications. For example, some triazolopyridine derivatives, which share structural similarities, act as psychoactive drugs with antidepressant and anxiolytic properties by targeting serotonin (B10506) receptors. Exploring the interaction of this compound with these and other neurological targets could be a fruitful area of research.
Integration of Advanced Computational Techniques for Rational Design
Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, molecular modeling techniques can provide valuable insights into its structure-activity relationships (SAR). Techniques such as Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, helping to understand its reactivity and potential binding interactions.
Molecular docking studies, as demonstrated with tyrosinase inhibitors, can predict the binding poses of this compound within the active site of various biological targets. nih.gov This information is invaluable for the rational design of more potent and selective analogs. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of related compounds with their biological activity.
Table 2: Proposed Computational Workflow for this compound
| Computational Technique | Application | Objective |
| Molecular Docking | Predict binding modes in various enzyme active sites (e.g., tyrosinase, monoamine oxidase). | Identify potential biological targets and key binding interactions. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | Assess the stability of the binding pose and understand conformational changes. |
| QSAR Modeling | Correlate physicochemical properties with biological activity for a series of analogs. | Guide the design of new compounds with improved activity. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early assessment of the drug-like properties of potential analogs. |
Development of Structure-Based Drug Design Strategies for Potent Analogs
Once a promising biological target for this compound has been identified and validated, structure-based drug design (SBDD) strategies can be employed to develop more potent and selective analogs. This approach relies on the three-dimensional structure of the target protein, typically determined by X-ray crystallography or cryo-electron microscopy.
By understanding the precise interactions between this compound and its target, medicinal chemists can design modifications to the molecule to enhance these interactions. For example, if a specific hydrogen bond is identified as being crucial for binding, the molecule can be modified to strengthen this interaction. Similarly, if a part of the molecule is in a sterically hindered region of the binding pocket, it can be altered to improve the fit. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. The synthesis of condensed 1,2,4-triazolo-heterocycles from semicarbazide precursors provides a framework for creating a diverse library of analogs for SBDD studies. journalagent.com
Q & A
Q. What are the recommended methods for synthesizing 1-Formyl-4-(p-chlorophenyl)semicarbazide, and how can reaction conditions be optimized?
Synthesis typically involves condensation reactions between semicarbazide derivatives and aldehydes/ketones. For example, substituting aryl groups (e.g., p-chlorophenyl) can be achieved by reacting 4-(p-chlorophenyl)semicarbazide with formylating agents under controlled pH (9–13) to favor product formation . Optimization studies in poultry processing reveal that semicarbazide (SEM) generation is pH-dependent, with no SEM detected below pH 8 . Adjusting reaction time, temperature, and reagent stoichiometry (e.g., using chloramine-T for oxidation) can improve yield .
Q. How can researchers structurally characterize this compound?
Structural elucidation requires a combination of spectroscopic techniques:
- NMR : To confirm the presence of the p-chlorophenyl group and formyl moiety.
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- Hyperspectral Imaging (HSI) : To detect functional groups and monitor reaction progress in real time .
- X-ray crystallography : For resolving crystal structure and conformational diversity .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Initial screening should focus on:
- Analgesic/Anti-inflammatory Testing : Rodent models (e.g., carrageenan-induced paw edema) to assess efficacy and ulcerogenic side effects .
- Antimicrobial Assays : Disk diffusion or microbroth dilution against pathogens like B. subtilis and S. aureus, noting that semicarbazides may antagonize aminoglycosides (e.g., streptomycin) .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) inform the hydrolysis mechanism of semicarbazide derivatives?
Hydrolysis by urease involves distinct KIEs for nitrogen leaving groups. At pH 6.0, the leaving-N (NHNH2) exhibits a <sup>15</sup>kobs of 1.0045, while the non-leaving-N (NH2) shows 1.0010 . Carbonyl-C KIEs (<sup>13</sup>kobs = 1.0357) suggest rate-limiting tetrahedral intermediate formation. Competitive isotopic labeling via chloramine-T oxidation and IRMS analysis is critical for mechanistic insights .
Q. How does environmental pH influence semicarbazide formation, and how do contradictions in data arise?
SEM forms in alkaline conditions (pH 9–13) during poultry processing but not in acidic environments (pH 4–8) . Contradictions arise when amino acid composition (e.g., arginine content) in substrates like chicken tissues drives SEM generation independently of pH . Researchers must control both pH and substrate composition to reconcile data discrepancies .
Q. What methodologies assess the environmental bioaccumulation of semicarbazide derivatives?
- UPLC–MS/MS : Quantifies SEM in shellfish with a detection limit of 0.5 µg/kg .
- Bioaccumulation Factor (BAF) : SEM’s BAF in shellfish is lower than fat-soluble compounds (e.g., amantadine), suggesting limited trophic transfer .
- Microalgae Enrichment Studies : To trace SEM uptake pathways in aquatic ecosystems .
Q. How can this compound be applied in non-pharmaceutical contexts, such as corrosion prevention?
Semicarbazide acts as an oxygen scavenger in boiler feedwater, outperforming sodium sulfite and hydrazine at 375 psig/442°C. Its base or salt forms reduce dissolved oxygen, mitigating corrosion in industrial systems .
Q. What challenges exist in detecting trace semicarbazide residues, and how are they addressed?
- Matrix Interference : Poultry and shellfish samples require SPE cleanup before HPLC analysis .
- False Positives : SEM from azodicarbonamide (ADA) in food packaging necessitates LC-MS/MS confirmation to distinguish sources .
- pH-Specific Artifacts : Optimize extraction buffers (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to avoid SEM formation during analysis .
Q. What toxicological profiles are reported for p-chlorophenyl-substituted semicarbazides?
- Acute Toxicity : LD50 in mice is 201 µg/kg (oral), classified as a poison .
- Carcinogenicity : SEM is a weak carcinogen; EFSA recommends alternatives for food jar sealing .
- Decomposition Hazards : Thermal breakdown releases NOx, SOx, and Cl<sup>−</sup> .
Q. How can structural modifications enhance the therapeutic potential of semicarbazide derivatives?
- Substituent Effects : Replace the benzylidene group with thiosemicarbazide to improve semiconducting properties .
- Hybrid Scaffolds : Incorporate indolin-2-one moieties (e.g., 2,3-dioxoindolin-5-yl) to enhance analgesic activity while reducing ulcerogenicity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
